

Application Notes and Protocols for the O-Nitration of 2-Butanol

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Compound of Interest

Compound Name: *Butyl nitrate*

Cat. No.: *B017951*

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Introduction

2-Butyl nitrate, an alkyl nitrate, finds applications in various chemical syntheses and has been studied for its properties and potential uses. Its synthesis is achieved through the O-nitration of 2-butanol. This document provides a detailed protocol for this synthesis, adapted from established methods for the nitration of alcohols. The primary method described herein is the mixed acid nitration, which employs a combination of concentrated nitric acid and sulfuric acid. [1] This protocol is intended for researchers, scientists, and professionals in drug development and other relevant fields. All procedures should be performed with appropriate safety precautions in a well-ventilated fume hood, as the reaction can be exothermic and the product is potentially explosive.[2]

Chemical Properties and Data

A summary of the key physical and chemical properties of **2-butyl nitrate** is provided in the table below. This data is essential for the identification and characterization of the final product.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₃	[3][4]
Molecular Weight	119.12 g/mol	[3][4]
IUPAC Name	butan-2-yl nitrate	[3][4]
CAS Number	924-52-7	[3][4]
Appearance	Colorless oil	[2]
SMILES	CCC(C)O--INVALID-LINK--[O-]	[3][4]

Experimental Protocol: Mixed Acid O-Nitration of 2-Butanol

This protocol details the synthesis of 2-**butyl nitrate** from 2-butanol using a mixture of concentrated nitric acid and sulfuric acid.

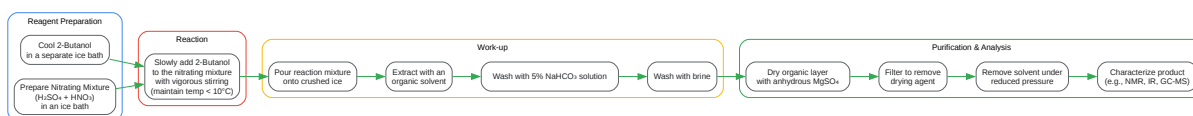
Materials and Reagents

- 2-Butanol (sec-butanol)
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice
- 5% Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Dichloromethane or Diethyl Ether (for extraction)

Equipment

- Round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus (optional, for high purity)

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **2-butyl nitrate**.

Procedure

- Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with continuous stirring, add an equimolar amount of

concentrated nitric acid to the sulfuric acid. It is crucial to maintain a low temperature (0-5 °C) during this addition as the mixing is exothermic.

- **Reaction:** Once the nitrating mixture has cooled, begin the dropwise addition of 2-butanol from a dropping funnel. The temperature of the reaction mixture must be strictly maintained below 10 °C to minimize side reactions and ensure safety. The addition should be slow, and the mixture should be stirred vigorously throughout the process.
- **Quenching:** After the addition of 2-butanol is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Subsequently, carefully and slowly pour the reaction mixture over a generous amount of crushed ice in a large beaker. This will quench the reaction and cause the oily 2-**butyl nitrate** to separate.
- **Extraction and Washing:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (2 x 50 mL). Combine the organic extracts and wash them sequentially with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with a saturated sodium chloride solution (brine) (1 x 50 mL).
- **Drying and Solvent Removal:** Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude 2-**butyl nitrate**.
- **Purification (Optional):** For higher purity, the crude product can be distilled under reduced pressure. Collect the fraction corresponding to the boiling point of 2-**butyl nitrate**.

Safety Precautions

- All manipulations should be conducted in a well-ventilated chemical fume hood.
- Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.
- The reaction is highly exothermic; therefore, strict temperature control is essential to prevent runaway reactions.

- Alkyl nitrates are potentially explosive and should be handled with care. Avoid heat, shock, and friction.[2]
- Proper disposal of acidic waste and organic solvents is required.

Expected Yield and Characterization

While specific yield data for the O-nitration of 2-butanol is not readily available in the provided search results, yields for the nitration of other alcohols can range from moderate to high, depending on the specific conditions and substrate. For instance, the nitration of 1-nitro-2-propanol has been reported to yield 52% of the corresponding nitrate.[5] The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The IR spectrum of 2-**butyl nitrate** would be expected to show characteristic strong absorption bands for the O-NO₂ group.[6]

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